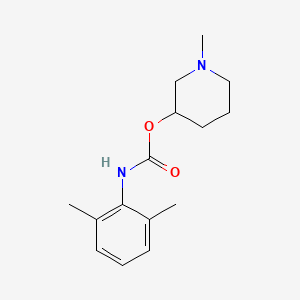
N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group and a carbamate group attached to a dimethylphenyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate typically involves the reaction of N-Methyl-3-piperidylamine with 2,6-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C to ensure the formation of the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted piperidine derivatives .
科学研究应用
N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, leading to the modulation of biological pathways. For instance, it may inhibit or activate specific enzymes, resulting in altered cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
N-Methyl-3-piperidyl benzilate: This compound is related but has different pharmacological properties.
Piperine: A naturally occurring piperidine derivative with antioxidant properties.
Evodiamine: Another piperidine derivative with anticancer properties.
Uniqueness
N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate is unique due to its specific substitution pattern and the presence of the carbamate group, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
属性
CAS 编号 |
31755-14-3 |
|---|---|
分子式 |
C15H22N2O2 |
分子量 |
262.35 g/mol |
IUPAC 名称 |
(1-methylpiperidin-3-yl) N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-4-7-12(2)14(11)16-15(18)19-13-8-5-9-17(3)10-13/h4,6-7,13H,5,8-10H2,1-3H3,(H,16,18) |
InChI 键 |
YYEAOJQVTHGSAL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)OC2CCCN(C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B14684961.png)
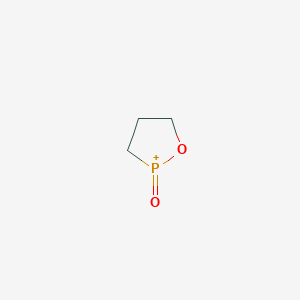
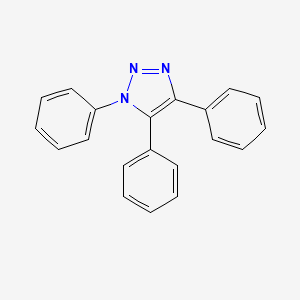
![2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684980.png)

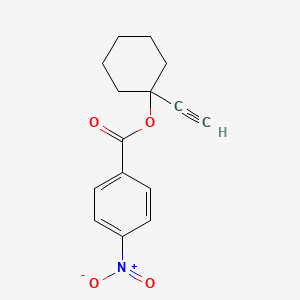
![[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate](/img/structure/B14685003.png)
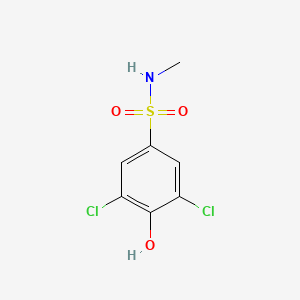

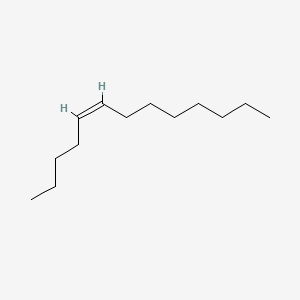
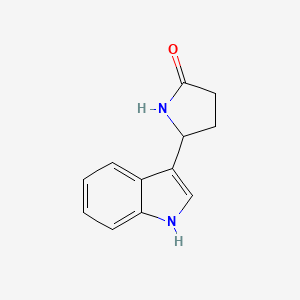
![4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione](/img/structure/B14685038.png)
